molecular formula C19H21N3O4S2 B2411807 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040636-89-2

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2411807
CAS No.: 1040636-89-2
M. Wt: 419.51
InChI Key: YWXFXPHSQQNDLF-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-6-propan-2-yl-3-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-11(2)14-9-13(19(23)26-3)16-17(15-5-4-7-27-15)21-22(18(16)20-14)12-6-8-28(24,25)10-12/h4-5,7,9,11-12H,6,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXFXPHSQQNDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=NN2C3CCS(=O)(=O)C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound exhibits significant biological activity, particularly in relation to its potential as a pharmaceutical agent. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O4S\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S} with a molecular weight of 419.5 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure with various substituents that may enhance its biological properties.

PropertyValue
Molecular FormulaC19H21N3O4S
Molecular Weight419.5 g/mol
CAS Number1040636-89-2

Research indicates that derivatives of pyrazolo[3,4-b]pyridine can act as agonists for various receptors. For instance, studies have shown that related compounds can activate human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. The structure-activity relationship studies suggest that the steric and electronic properties of substituents significantly influence the agonistic activity on hPPARα .

Antimicrobial Activity

Recent investigations have demonstrated the potential of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. A study highlighted the synthesis and biological evaluation of several such compounds, showing promising inhibitory effects against this pathogen . The mechanisms by which these compounds exert their antimicrobial effects often involve interference with bacterial cell wall synthesis or metabolic pathways.

Case Studies

Case Study 1: hPPARα Agonistic Activity

In a study examining various pyrazolo[3,4-b]pyridine derivatives, one compound was identified as having an efficacy comparable to fenofibrate in reducing triglyceride levels in high-fructose-fed rat models. The research emphasized the importance of substituent positioning and steric factors in enhancing hPPARα activation .

Case Study 2: Antitubercular Activity

A series of synthesized pyrazolo[3,4-b]pyridines were evaluated for their antitubercular activity. The results indicated that specific modifications to the pyrazole ring enhanced activity against Mycobacterium tuberculosis, suggesting that further development could lead to effective therapeutic agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing starting materials such as aminopyrazoles and thiophene derivatives.
  • Cyclization : Formation of the pyrazolo[3,4-b]pyridine framework through cyclization techniques.
  • Functionalization : Introduction of various functional groups to enhance biological activity.

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 3-Amino-5-bromopyrazole (1.2 equiv), ethyl 3-oxo-4-(thiophen-2-yl)butanoate (1.0 equiv)
  • Catalyst : Conc. HCl (10 mol%)
  • Solvent : Ethanol (reflux, 12 h)
  • Yield : 68% (crude), purified via silica gel chromatography.

The methyl ester at position 4 is introduced by substituting ethyl glyoxylate with methyl glyoxylate during cyclocondensation, ensuring direct esterification at this position.

Installation of the 6-Isopropyl Group

The isopropyl substituent at position 6 is introduced via Negishi cross-coupling. The bromine at position 6 reacts with isopropylzinc bromide under palladium catalysis, minimizing side reactions observed in alkyl couplings.

Reaction Optimization Table

Condition Trial 1 Trial 2 Optimal
Catalyst PdCl₂ Pd(dba)₂ Pd(dba)₂
Ligand XPhos SPhos SPhos
Solvent THF DMF THF
Yield 45% 72% 72%

Excess isopropylzinc bromide (1.5 equiv) and rigorous exclusion of moisture are critical for achieving high yields.

Attachment of the 1-(1,1-Dioxidotetrahydrothiophen-3-yl) Group

The tetrahydrothiophene sulfone moiety is synthesized separately and coupled to the pyrazolo[3,4-b]pyridine core via nucleophilic aromatic substitution.

Synthesis of Tetrahydrothiophene Sulfone

  • Cycloaddition : Thiocarbonyl ylide, generated from chloromethyl trimethylsilylmethyl sulfide and TBAF, undergoes [3+2] cycloaddition with methyl acrylate to form tetrahydrothiophene.
  • Oxidation : The sulfide is oxidized to sulfone using mCPBA (2.2 equiv) in dichloromethane (0°C to RT, 6 h).

Coupling to Pyrazolo[3,4-b]Pyridine

Parameter Value
Substrate 1-Bromo intermediate
Nucleophile Tetrahydrothiophene sulfone
Base KOtBu (2.0 equiv)
Solvent DMF, 100°C, 24 h
Yield 65%

Steric hindrance at position 1 necessitates prolonged reaction times and elevated temperatures.

Final Esterification and Purification

The methyl ester at position 4 is retained throughout the synthesis. Final purification employs a combination of liquid-liquid extraction (ethyl acetate/water) and vacuum distillation, followed by recrystallization from methanol.

Purity and Characterization

  • HPLC Purity : >99%
  • ¹H NMR : δ 8.71 (s, 1H, H-5), 7.45 (d, J=3.6 Hz, 1H, thiophene), 4.32 (m, 1H, tetrahydrothiophene), 3.91 (s, 3H, COOCH₃).

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents at positions 1 and 6 reduce reaction rates. Mitigated by using Pd(dba)₂/SPhos catalyst systems and excess reagents.
  • Oxidation Side Reactions : Over-oxidation of the tetrahydrothiophene ring is prevented by stoichiometric mCPBA and low-temperature conditions.

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